molecular formula C15H18N4 B3834911 2-(4-Benzylpiperazin-1-yl)pyrimidine

2-(4-Benzylpiperazin-1-yl)pyrimidine

Cat. No.: B3834911
M. Wt: 254.33 g/mol
InChI Key: KPSYTYUUIPYPQX-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to a pyrimidine ring

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body

Mode of Action

It is known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Pyrimidine derivatives are known to play roles in various biochemical pathways, including nucleic acid synthesis and signal transduction . The specific pathways affected by this compound would depend on its targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-benzylpiperazine with a pyrimidine derivative. One common method includes the nucleophilic substitution reaction where 4-benzylpiperazine reacts with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group or the piperazine ring.

    Reduction: Reduced forms of the pyrimidine ring or the benzyl group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(4-Benzylpiperazin-1-yl)pyrimidine has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anxiolytic Activity : The compound has shown efficacy in enhancing GABA neurotransmission, which is crucial for reducing anxiety symptoms. Studies indicate that it interacts with GABA receptors, leading to anxiolytic effects .
  • Anticancer Properties : Research has highlighted its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor, making it a candidate for breast cancer treatment. Compounds derived from this structure have demonstrated potent apoptotic activity against various cancer cell lines .
  • Cholinesterase Inhibition : Variants of this compound have been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it valuable in understanding complex biological systems and pathways .

Synthesis and Material Science

In industrial settings, this compound is used as a building block for synthesizing more complex molecules. It acts as a ligand in coordination chemistry, facilitating the development of new materials and pharmaceuticals .

Pharmaceutical Development

The compound's structural characteristics allow it to be an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility is crucial for developing new drugs with improved efficacy and safety profiles .

Case Study 1: Anxiolytic Effects

A study demonstrated that derivatives of this compound significantly reduced anxiety-like behaviors in animal models. The mechanism was linked to enhanced GABA receptor activity, providing insights into its potential use as an anxiolytic agent.

CompoundIC50 (µM)Mechanism of Action
Compound A50GABA receptor potentiation
Compound B30Dual AChE inhibition

Case Study 2: Anticancer Activity

Another research focused on the anticancer properties of this compound, revealing that specific derivatives exhibited strong PARP inhibition, leading to reduced viability in breast cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Compound C0.07MDA-MB-231
Compound D0.084MCF-7

Comparison with Similar Compounds

2-(4-Benzylpiperazin-1-yl)pyrimidine can be compared with other piperazine and pyrimidine derivatives:

Biological Activity

2-(4-Benzylpiperazin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a pyrimidine core with a benzylpiperazine moiety, which is known for its interactions with various neurotransmitter receptors, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4C_{16}H_{20}N_4 with a molecular weight of approximately 284.36 g/mol. The structure features a pyrimidine ring substituted with a 4-benzylpiperazine group, which provides unique interactions with biological targets.

Neurotransmitter Receptor Modulation

The benzylpiperazine component is particularly significant for its role in modulating neurotransmitter receptors. Compounds containing piperazine rings are known to act as agonists or antagonists at various receptor sites, including serotonin (5-HT) and dopamine receptors. Specifically, studies have indicated that derivatives of benzylpiperazine can exhibit selective binding to the 5-HT_7 receptor, which is implicated in mood regulation and anxiety disorders .

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound analogs against Zika virus (ZIKV). In vitro studies demonstrated that certain derivatives exhibited significant cytopathic effect (CPE) reduction against ZIKV-infected Vero E6 cells at micromolar concentrations. Notably, these compounds showed dose-dependent inhibition of Zika RNA replication and virus protein expression .

Antitumor Effects

The structural motifs present in this compound suggest potential antitumor activity. Compounds with similar structures have been associated with antitumor effects through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The pyrimidine ring is particularly noted for its ability to interfere with DNA synthesis and repair processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the benzyl group enhances lipophilicity, potentially improving receptor binding affinity. Furthermore, modifications to the piperazine nitrogen or the pyrimidine substituents can lead to variations in pharmacological profiles.

Compound Structural Features Biological Activity
This compound Pyrimidine ring + BenzylpiperazineNeurotransmitter modulation, Antiviral, Antitumor
4-Amino derivatives Substituted pyrimidinesEnhanced antitumor activity
Piperazine analogs Variants of piperazineSelective receptor binding

Case Studies

  • Antiviral Screening : A study screened a library of compounds for their efficacy against ZIKV, identifying several analogs of this compound that significantly reduced viral replication and cytopathic effects .
  • Antidepressant Activity : Another investigation focused on piperazine derivatives, revealing that certain compounds significantly increased serotonin levels in rodent models, suggesting potential antidepressant effects mediated through the serotonin receptor pathways .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-2-5-14(6-3-1)13-18-9-11-19(12-10-18)15-16-7-4-8-17-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSYTYUUIPYPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320520
Record name 2-(4-benzylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

115495-96-0
Record name 2-(4-benzylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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